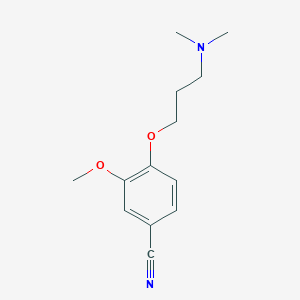![molecular formula C11H5BrN4 B8329604 12-bromo-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-4-carbonitrile](/img/structure/B8329604.png)
12-bromo-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-Bromo-9H-dipyrido[2,3-b;4’,3’-d]pyrrole-6-carbonitrile is a heterocyclic compound that contains nitrogen atoms within its structure. This compound is part of the pyrrole family, which is known for its significant role in various biological and chemical processes. The presence of bromine and nitrile groups in its structure makes it a versatile compound for various synthetic and research applications.
準備方法
The synthesis of 3-Bromo-9H-dipyrido[2,3-b;4’,3’-d]pyrrole-6-carbonitrile typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting materials such as 3-bromo-2-aminopyridine and 2-cyanopyridine can be used. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反応の分析
3-Bromo-9H-dipyrido[2,3-b;4’,3’-d]pyrrole-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium thiocyanate.
Oxidation and Reduction: The compound can undergo oxidation to form different oxidized products, and reduction reactions can be used to modify the nitrile group.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
科学的研究の応用
3-Bromo-9H-dipyrido[2,3-b;4’,3’-d]pyrrole-6-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
作用機序
The mechanism of action of 3-Bromo-9H-dipyrido[2,3-b;4’,3’-d]pyrrole-6-carbonitrile involves its interaction with specific molecular targets. The bromine and nitrile groups play a crucial role in its reactivity and binding to biological molecules. The compound can inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleophilic sites in biological systems .
類似化合物との比較
3-Bromo-9H-dipyrido[2,3-b;4’,3’-d]pyrrole-6-carbonitrile can be compared with other pyrrole derivatives such as:
3-Iodo-6-bromo-9H-dipyrido[2,3-b;4’,3’-d]pyrrole: Similar structure but with an iodine atom, which may alter its reactivity and biological activity.
Pyrrolopyrazine Derivatives: These compounds also contain pyrrole rings and exhibit various biological activities, making them useful for comparison in terms of reactivity and applications.
The uniqueness of 3-Bromo-9H-dipyrido[2,3-b;4’,3’-d]pyrrole-6-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H5BrN4 |
|---|---|
分子量 |
273.09 g/mol |
IUPAC名 |
12-bromo-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-4-carbonitrile |
InChI |
InChI=1S/C11H5BrN4/c12-6-1-9-8-2-7(3-13)14-5-10(8)16-11(9)15-4-6/h1-2,4-5H,(H,15,16) |
InChIキー |
XTOBMPDPWTVRSM-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC2=C1C3=C(N2)C=NC(=C3)C#N)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[N-(4-fluoro-3-trifluoromethylphenyl)sulfamoyl]acetic acid](/img/structure/B8329522.png)



![11-[4-(Diethylamino)butyryl]-5,11-dihydro-5-methyl-6H-pyrido-[2,3-b][1,4]benzodiazepin-6-one hydrochloride](/img/structure/B8329552.png)







![1-[1-(4-Bromo-phenyl)-ethyl]-2-methyl-piperazine](/img/structure/B8329607.png)

